Cas no 2098032-41-6 (1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one)

1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one
- E72421
-
- Inchi: 1S/C7H10N4O/c1-10-4-2-6(9-10)11-5-3-8-7(11)12/h2,4H,3,5H2,1H3,(H,8,12)
- InChI Key: ZYVWBSUQBNHQHE-UHFFFAOYSA-N
- SMILES: O=C1NCCN1C1C=CN(C)N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 196
- XLogP3: -0.5
- Topological Polar Surface Area: 50.2
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-6733-5g |
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one |
2098032-41-6 | 95%+ | 5g |
$1347.0 | 2023-09-06 | |
Life Chemicals | F2147-6733-0.25g |
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one |
2098032-41-6 | 95%+ | 0.25g |
$404.0 | 2023-09-06 | |
Life Chemicals | F2147-6733-10g |
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one |
2098032-41-6 | 95%+ | 10g |
$1886.0 | 2023-09-06 | |
Life Chemicals | F2147-6733-2.5g |
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one |
2098032-41-6 | 95%+ | 2.5g |
$898.0 | 2023-09-06 | |
Life Chemicals | F2147-6733-1g |
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one |
2098032-41-6 | 95%+ | 1g |
$449.0 | 2023-09-06 | |
Life Chemicals | F2147-6733-0.5g |
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one |
2098032-41-6 | 95%+ | 0.5g |
$426.0 | 2023-09-06 |
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one Related Literature
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
Additional information on 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one
Introduction to 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one (CAS No. 2098032-41-6)
1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural properties and potential applications in drug development. This compound, identified by the CAS number 2098032-41-6, has garnered attention due to its role as a key intermediate in the synthesis of various bioactive molecules. The molecular framework of this compound incorporates both pyrazole and imidazolidinone moieties, which are well-known for their pharmacological significance.
The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is renowned for its versatility in medicinal chemistry. It serves as a fundamental scaffold in the design of numerous therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. In 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one, the presence of the methyl-substituted pyrazole moiety enhances its reactivity and binding affinity to biological targets. This modification is particularly crucial in fine-tuning the pharmacokinetic and pharmacodynamic properties of derived compounds.
The imidazolidinone component of the molecule contributes to its stability and functional diversity. This moiety is often employed in the development of chelating agents, protease inhibitors, and other therapeutic molecules. The integration of both pyrazole and imidazolidinone units in 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one creates a multifaceted platform for medicinal chemists to explore novel drug candidates.
Recent advancements in computational chemistry have facilitated a deeper understanding of the interactions between 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one and biological targets. Molecular docking studies have revealed that this compound exhibits promising binding affinity to certain enzymes and receptors involved in critical biological pathways. These findings suggest its potential utility in addressing various therapeutic challenges.
In the realm of drug discovery, 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one has been explored as a precursor for synthesizing novel scaffolds with enhanced pharmacological properties. Researchers have leveraged its structural features to develop derivatives with improved solubility, bioavailability, and target specificity. For instance, modifications at the imidazolidinone ring have led to compounds with enhanced activity against specific disease targets.
The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to optimize yield and purity. These innovations have not only streamlined the production process but also enabled the scalable synthesis of complex derivatives.
The pharmacological profile of 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one has been further elucidated through preclinical studies. These investigations have highlighted its potential as an anti-inflammatory agent, with mechanisms that involve modulation of cytokine production and immune cell function. Additionally, preliminary data suggest its efficacy in inhibiting certain kinases associated with cancer progression.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one. Predictive models have been developed to assess the binding affinity and toxicity profiles of various derivatives, enabling rational decision-making in lead optimization.
Future research directions for 1-(1-methyl-1H-pyrazol-3-ylimidazolidinon2-one (CAS No.2098032-41-6) include exploring its role in targeted therapy strategies. By combining it with other bioactive molecules or delivery systems, researchers aim to develop synergistic approaches for treating complex diseases such as cancer and neurodegenerative disorders.
The growing interest in structure-based drug design has positioned 1-(methylpyrazol-3-yliimidazolidinon2)one as a valuable tool for medicinal chemists. Its unique structural features and versatile reactivity make it an attractive candidate for further exploration in academic and industrial settings.
2098032-41-6 (1-(1-methyl-1H-pyrazol-3-yl)imidazolidin-2-one) Related Products
- 61389-26-2(Lignoceric Acid-d4)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 152840-81-8(Valine-1-13C (9CI))
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)




